molecular formula C5H12ClNO2 B015479 Ethyl 2-aminopropanoate hydrochloride CAS No. 617-27-6

Ethyl 2-aminopropanoate hydrochloride

Cat. No.: B015479
CAS No.: 617-27-6
M. Wt: 153.61 g/mol
InChI Key: JCXLZWMDXJFOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Ethyl 2-aminopropanoate hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing peptides and proteins in the laboratory. The ester group can be readily converted to an amide bond, allowing researchers to create specific peptide sequences or modify existing proteins for functional studies.

    Biology: The compound is used to study chiral recognition processes in living organisms. Researchers investigate how biological systems differentiate between the R- and S-enantiomers of ethyl 2-aminopropanoate.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of various chemical derivatives and as an intermediate in organic synthesis.

Safety and Hazards

Ethyl 2-aminopropanoate hydrochloride can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Mechanism of Action

Target of Action

Ethyl 2-aminopropanoate hydrochloride is an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in glucose metabolism and thus energy production. It is also involved in protein construction.

Biochemical Pathways

This compound, being an alanine derivative, may influence the biochemical pathways that involve alanine. One such pathway is the glucose-alanine cycle, where alanine is transported to the liver from muscles, carrying with it nitrogen in the form of an amino group. In the liver, the amino group is removed and converted into urea, while the remaining molecule is used to produce glucose, which can then be used for energy .

Result of Action

As an alanine derivative, it may contribute to energy production and protein synthesis in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-aminopropanoate hydrochloride can be synthesized from DL-alanine through esterification. The process involves the following steps :

    Esterification Reaction: DL-alanine is reacted with ethanol in the presence of an acid catalyst, such as hydrochloric acid, to form ethyl 2-aminopropanoate.

    Hydrochloride Formation: The resulting ethyl 2-aminopropanoate is then treated with hydrochloric acid to form this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of L-alanine and alkyl alcohols. The process includes the following steps :

    Salt Formation: L-alanine is mixed with an alkyl alcohol, and thionyl chloride is added dropwise at a temperature of -10 to 5°C to form the hydrochloride salt of L-alanine.

    Esterification: The reaction mixture is then heated to 75-85°C in the presence of a molecular sieve to remove water and drive the esterification reaction to completion, resulting in the formation of this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as thiophenol or sodium/lithium ethoxide, leading to derivatives with 3-phenylthio or 3-ethoxy substituents.

    Esterification: The ester group can be converted to an amide bond, which is the linkage between amino acids in peptides and proteins.

Common Reagents and Conditions:

    Nucleophiles: Thiophenol, sodium ethoxide, lithium ethoxide.

    Catalysts: Acid catalysts such as hydrochloric acid for esterification reactions.

Major Products:

    Substitution Products: Derivatives with 3-phenylthio or 3-ethoxy substituents.

    Amide Bonds: Formation of peptides and proteins through amide bond formation.

Comparison with Similar Compounds

Ethyl 2-aminopropanoate hydrochloride can be compared with other similar compounds, such as :

    Ethyl 2-aminopropanoate: The non-hydrochloride form of the compound, which lacks the hydrochloride salt.

    DL-Alanine Ethyl Ester: Another alanine derivative used in similar applications.

    Ethyl 2-azido-propanoate: A compound with an azido group instead of an amino group.

Uniqueness: this compound is unique due to its specific structure, which includes both an ester group and a hydrochloride salt. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of peptides and proteins.

Properties

IUPAC Name

ethyl 2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXLZWMDXJFOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883470
Record name Alanine, ethyl ester, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617-27-6, 1115-59-9, 6331-09-5
Record name Alanine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl alaninate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 617-27-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC45688
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Alanine, ethyl ester, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alanine, ethyl ester, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl β-alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-aminopropanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-aminopropanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 2-aminopropanoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 2-aminopropanoate hydrochloride
Reactant of Route 5
Ethyl 2-aminopropanoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 2-aminopropanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.